6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine
Overview
Description
6,7-Dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine is a synthetic compound with the molecular formula C12H16N4O2 and a molecular weight of 248.28 g/mol . This compound is known for its unique structure, which includes a quinazoline core substituted with methoxy and dimethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Industrial synthesis may use batch or continuous reactors to optimize production efficiency.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Safety Protocols: Safety protocols are followed to handle hazardous chemicals and maintain a safe working environment.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4 and H2O2, typically in aqueous or organic solvents.
Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6,7-Dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: A related compound with similar structural features but different functional groups.
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: Another compound with a similar core structure but different substituents.
Uniqueness
6,7-Dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine is unique due to its specific combination of methoxy and dimethylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12/h5-6H,1-4H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALPLGVFZRCLGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19216-53-6 | |
Record name | 2,4-Quinazolinediamine, 6,7-dimethoxy-N2,N2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-dimethylamino-6,7-dimethoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DIMETHOXY-N2,N2-DIMETHYL-2,4-QUINAZOLINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VRC6C8HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.